

1-Benzofuran-3-ylacetonitrile CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzofuran-3-ylacetonitrile

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In-Depth Technical Guide: 1-Benzofuran-3-ylacetonitrile

CAS Number: 52407-43-9

This technical guide provides a comprehensive overview of **1-Benzofuran-3-ylacetonitrile**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, spectral data, synthesis, and potential biological significance.

Chemical and Physical Properties

1-Benzofuran-3-ylacetonitrile is a solid, off-white to yellow in appearance, with a molecular formula of $C_{10}H_7NO$ and a molecular weight of 157.17 g/mol .^[1]^[2] It is insoluble in water and should be stored at room temperature.^[1]

| Property | Value | Reference |
|-------------------|-----------------------------------|---|
| CAS Number | 52407-43-9 | [1] [2] |
| Molecular Formula | C ₁₀ H ₇ NO | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Melting Point | 38-42 °C | [1] [2] |
| Boiling Point | 120 °C at 0.5 mmHg | [1] [2] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | Insoluble in water | [1] |

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of **1-Benzofuran-3-ylacetonitrile**. The following tables summarize the expected spectral data based on the analysis of the benzofuran scaffold and related nitrile-containing compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|----------------------|
| ~7.6 | d | 1H | H-4 or H-7 |
| ~7.5 | d | 1H | H-4 or H-7 |
| ~7.3 | t | 1H | H-5 or H-6 |
| ~7.2 | t | 1H | H-5 or H-6 |
| ~7.7 | s | 1H | H-2 |
| ~3.8 | s | 2H | -CH ₂ -CN |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------|
| ~155 | C-7a |
| ~145 | C-2 |
| ~128 | C-3a |
| ~125 | C-5 |
| ~123 | C-6 |
| ~121 | C-4 |
| ~117 | -CN |
| ~111 | C-7 |
| ~105 | C-3 |
| ~15 | -CH ₂ -CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2250 | Medium | C \equiv N stretch (nitrile) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1000 | Strong | C-O-C stretch (ether) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |
|-----|--------------------|-------------------------|
| 157 | High | $[M]^+$ (Molecular ion) |
| 130 | Medium | $[M - HCN]^+$ |
| 117 | Medium | $[M - CH_2CN]^+$ |
| 102 | Medium | $[C_7H_6O]^+$ |
| 89 | Medium | $[C_7H_5]^+$ |

Experimental Protocols

Synthesis of 1-Benzofuran-3-ylacetonitrile

A common synthetic route to **1-Benzofuran-3-ylacetonitrile** involves the reaction of 3-bromomethyl-1-benzofuran with a cyanide salt.

Materials:

- 3-bromomethyl-1-benzofuran
- Sodium cyanide (NaCN) or potassium cyanide (KCN)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 3-bromomethyl-1-benzofuran in DMF in a round-bottom flask equipped with a magnetic stirrer.
- Add an equimolar amount of sodium cyanide to the solution.
- Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure **1-Benzofuran-3-ylacetonitrile**.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified **1-Benzofuran-3-ylacetonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H).
- Process the spectra using appropriate software to determine chemical shifts (referenced to TMS at 0 ppm) and coupling constants.

Infrared (IR) Spectroscopy:

- Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing a drop to evaporate on a salt plate (e.g., NaCl or KBr).

- Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
- Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

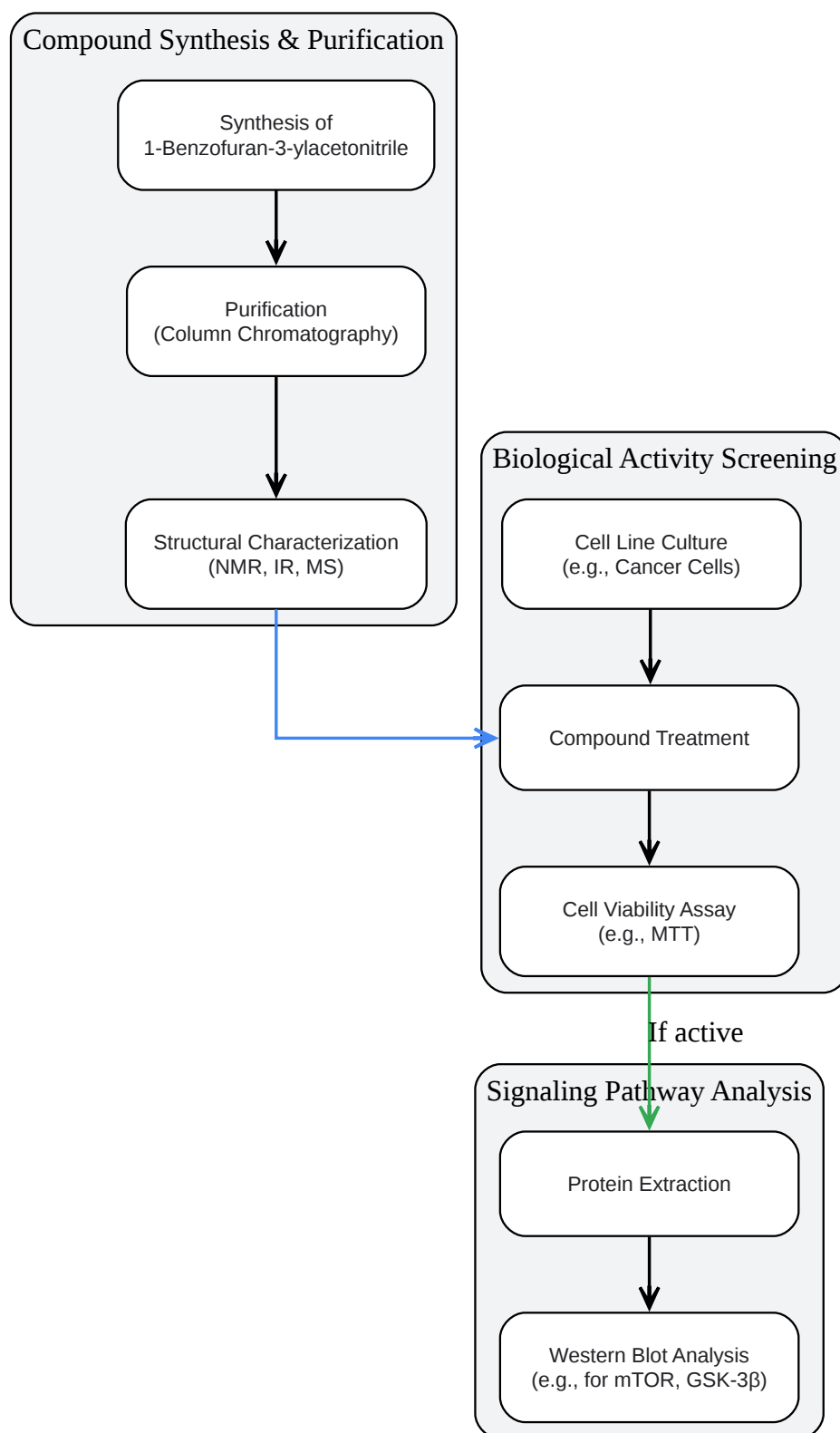
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the signaling pathways of **1-Benzofuran-3-ylacetonitrile** are limited, its structural similarity to other bioactive benzofurans suggests potential interactions with key cellular targets.

For instance, some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway and glycogen synthase kinase 3 β (GSK-3 β), both of which are crucial in cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like **1-Benzofuran-3-ylacetonitrile**.



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Caption: A generalized workflow for the synthesis, biological screening, and pathway analysis of **1-Benzofuran-3-ylacetonitrile**.

This workflow outlines the logical progression from synthesizing and confirming the structure of the compound to assessing its biological effects on cultured cells and investigating its impact on specific signaling pathways. This approach can help elucidate the mechanism of action and therapeutic potential of **1-Benzofuran-3-ylacetonitrile** and its derivatives.

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- To cite this document: BenchChem. [1-Benzofuran-3-ylacetonitrile CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271501#1-benzofuran-3-ylacetonitrile-cas-number-and-spectral-data]

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